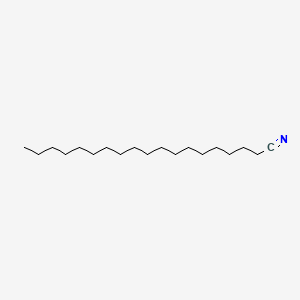

Nonadecanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGSHXQMOKTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873468 | |

| Record name | Nonadecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28623-46-3, 68153-02-6 | |

| Record name | Nonadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28623-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028623463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068153026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitriles, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Nonadecanenitrile

Abstract

This technical guide provides a comprehensive overview of the physical properties of Nonadecanenitrile (CAS No. 28623-46-3), a long-chain aliphatic nitrile. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's fundamental physicochemical characteristics. Each property is presented with the most current data, supported by detailed experimental protocols for its determination. The guide emphasizes the causality behind experimental choices and provides a framework for the accurate characterization of this and similar molecules. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction and Chemical Identity

This compound, also known as Stearyl Cyanide or Octadecyl Cyanide, is a saturated fatty nitrile with a 19-carbon chain.[1][2][3] Its long lipophilic alkyl chain and polar nitrile group impart amphiphilic properties that are of interest in various fields, including organic synthesis, materials science, and as a reference standard in analytical chemistry. An accurate understanding of its physical properties is paramount for its application in formulation, reaction engineering, and quality control.

This guide provides an in-depth analysis of its key physical attributes. While experimental data for some properties are well-documented, others, such as boiling point and density, are primarily available as high-quality estimates due to the experimental challenges posed by the compound's high molecular weight and melting point.[3] This document presents these estimates while also providing robust, field-proven methodologies for their experimental verification.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][4][5] |

| Synonyms | n-Nonadecanonitrile, Octadecyl cyanide, Stearyl Cyanide | [1][2][3] |

| CAS Number | 28623-46-3 | [1][2][3][4] |

| Molecular Formula | C₁₉H₃₇N | [1][2][3][4] |

| Molecular Weight | 279.50 g/mol | [1][2][3][4] |

| SMILES | CCCCCCCCCCCCCCCCCCC#N | [1] |

| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N | [1] |

Thermal and Physical Properties

The physical state and thermal behavior of this compound are critical parameters for its handling, storage, and application. As a long-chain aliphatic compound, it exists as a waxy solid at room temperature.[3]

Table 2: Summary of Physical Properties

| Property | Value | Type | Source(s) |

| Appearance | White to off-white crystalline powder or waxy solid | Experimental | [3] |

| Melting Point | 43 °C (316.15 K) | Experimental | [3] |

| Boiling Point | 387.27 °C (660.42 K) | Estimated | [3] |

| Density | 0.852 g/cm³ | Estimated | [3] |

| Water Solubility | Practically Insoluble | Experimental | [3] |

| Refractive Index | 1.4415 | Estimated | [3] |

Melting Point and Enthalpy of Fusion

The causality for choosing DSC lies in its high precision, small sample requirement, and ability to simultaneously determine both the transition temperature and its associated enthalpy.

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 20 °C.

-

Ramp the temperature from 20 °C to 60 °C at a controlled rate of 5 °C/min under a constant nitrogen purge (50 mL/min). The controlled heating rate ensures thermal equilibrium within the sample, and the inert atmosphere prevents oxidative degradation.

-

Cool the sample back to 20 °C.

-

A second heating run is recommended to analyze the thermal history and ensure consistent results.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The estimated boiling point of this compound at atmospheric pressure is 387.27 °C.[3] Experimental determination is challenging, as long-chain aliphatic compounds may thermally decompose before reaching their boiling point at standard pressure. Therefore, vacuum distillation is the preferred method for purification, and boiling point is typically reported at a reduced pressure. The high boiling point is a direct consequence of the significant van der Waals forces between the long alkyl chains.[6]

Density

The density of solid this compound is estimated to be 0.852 g/cm³.[3] This value is consistent with other long-chain hydrocarbons and indicates a well-packed crystal structure. Experimental determination for a waxy solid can be accurately performed using gas pycnometry or, more commonly, via an immersion method if a non-solvent for the material is used.

Solubility

Consistent with its long, nonpolar alkyl chain, this compound is practically insoluble in water.[3] While the nitrile group provides some polarity, its effect is overwhelmed by the 18-carbon tail. It is expected to be soluble in nonpolar organic solvents such as alkanes (e.g., hexane) and chlorinated solvents (e.g., chloroform, dichloromethane), a critical consideration for its use in synthesis and analysis. The solubility of nitriles in water decreases significantly as the hydrocarbon chain length increases due to the disruption of hydrogen bonding between water molecules.[7]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral features and provide protocols for their acquisition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by two key features: absorptions from the aliphatic C-H bonds and the sharp, distinct absorption of the nitrile (C≡N) group.

-

C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain.

-

C≡N Stretching: A sharp, medium-intensity peak is expected around 2240-2260 cm⁻¹. The position and sharpness of this peak are highly characteristic of the nitrile functional group.

-

CH₂/CH₃ Bending: Absorptions corresponding to scissoring and rocking of the methylene groups will appear in the 1460-1470 cm⁻¹ region.

The KBr pellet method is chosen for its ability to produce high-quality, sharp spectra for solid samples by minimizing scattering effects.

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Caption: Workflow for Structural Analysis using FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of this compound.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear as a downfield signal around 118-122 ppm.

-

Alkyl Chain Carbons: A series of signals corresponding to the different methylene (-CH₂-) groups of the alkyl chain will appear in the upfield region (approx. 10-40 ppm). The terminal methyl (-CH₃) carbon will be the most upfield signal. The carbon adjacent to the nitrile group (α-carbon) will be slightly downfield compared to the other methylene carbons.

Available data indicates that ¹³C NMR spectra have been recorded in deuterated chloroform (CDCl₃).[8]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of this compound and confirming its molecular weight. Using electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (279.5).[1][4] A characteristic fragmentation pattern involving the loss of alkyl fragments from the long chain would also be expected, providing further structural confirmation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[9]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

Conclusion

This guide has consolidated the available physical property data for this compound, providing a blend of experimental values and high-quality estimates. By including detailed, principle-driven experimental protocols, we empower researchers to either verify these properties or apply these techniques to the characterization of similar long-chain molecules. The data presented herein serves as a critical resource for the effective and safe application of this compound in scientific research and development.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 28623-46-3). Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98566, this compound. Retrieved January 3, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

LibreTexts. (2023, January 22). Physical Properties of Nitriles. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved January 3, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. alberta.ca [alberta.ca]

- 9. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

Nonadecanenitrile chemical structure and IUPAC name

An In-Depth Technical Guide to Nonadecanenitrile: Structure, Synthesis, and Applications for the Research Professional

Introduction

This compound (C₁₉H₃₇N), a long-chain aliphatic nitrile, represents a fascinating molecular scaffold for researchers in organic synthesis, materials science, and drug development. While not a therapeutic agent in itself, its unique combination of a highly lipophilic 19-carbon backbone and a versatile, polar nitrile functional group makes it a valuable building block. The long alkyl chain confers properties ideal for interacting with lipid membranes and hydrophobic pockets of enzymes, while the nitrile group serves as a reactive handle for diverse chemical transformations.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and potential applications. As a senior application scientist, the aim is to deliver a self-validating document that is both scientifically rigorous and practically insightful for professionals engaged in cutting-edge research.

Chemical Identity and Physicochemical Properties

A complete understanding of a molecule begins with its fundamental identity and physical characteristics. These properties are dictated by its structure and are critical for predicting its behavior in experimental settings.

Nomenclature and Structural Identifiers

The unambiguous identification of this compound is ensured by standardized nomenclature and registry numbers.

The molecule consists of a linear chain of nineteen carbon atoms with a cyanide (-C≡N) group at the terminal position. This structure is encoded in the following machine-readable formats:

References

Spectral data for Nonadecanenitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Nonadecanenitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS 28623-46-3), a long-chain aliphatic nitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. The focus is not only on the data itself but on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Introduction to this compound

This compound, also known as octadecyl cyanide or n-nonadecanonitrile, is a saturated fatty nitrile with the molecular formula C₁₉H₃₇N.[1][2] Its long aliphatic chain and terminal nitrile group give it distinct chemical and physical properties, which are reflected in its spectral signatures. Accurate spectral characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

Structure: A linear chain of nineteen carbon atoms with a terminal nitrile (-C≡N) group.

Below is a diagram illustrating the basic workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For a simple aliphatic chain like this compound, NMR provides definitive information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group adjacent to the electron-withdrawing nitrile function.

Interpretation of the ¹H NMR Spectrum: The causality behind the observed chemical shifts lies in the electronic environment of the protons. The electronegative nitrile group deshields the adjacent protons (at the C2 position), causing their signal to appear further downfield compared to the other methylene groups. The bulk of the methylene protons in the long aliphatic chain are in very similar chemical environments, leading to a large, overlapping signal. The terminal methyl group is the most shielded, thus appearing at the most upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| CH₃ (C19) | ~ 0.88 | Triplet (t) | 3H |

| (CH₂)₁₅ (C4-C18) | ~ 1.25 | Broad Multiplet | 30H |

| CH₂ (C3) | ~ 1.46 | Quintet | 2H |

| CH₂ (C2) | ~ 2.32 | Triplet (t) | 2H |

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. This allows for the confirmation of the 19 carbon atoms in the structure of this compound.

Interpretation of the ¹³C NMR Spectrum: The chemical shift of each carbon is influenced by its hybridization and proximity to the electronegative nitrile group. The nitrile carbon (C1) is significantly deshielded and appears far downfield. The C2 carbon, being directly attached to the nitrile group, is also shifted downfield relative to the other methylene carbons. The carbons in the middle of the long alkyl chain (approximately C4 to C15) have very similar electronic environments and their signals typically overlap, resulting in a very intense peak.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃) [5]

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C≡N) | ~ 119.8 |

| C2 | ~ 17.1 |

| C3 | ~ 25.4 |

| C4-C16 | ~ 28.7 - 29.7 |

| C17 | ~ 31.9 |

| C18 | ~ 22.7 |

| C19 (CH₃) | ~ 14.1 |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol involves proper sample preparation, instrument calibration, and selection of appropriate acquisition parameters.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 scans.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 scans or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-150 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying functional groups. For this compound, the key diagnostic absorption is the stretching vibration of the nitrile group.

Interpretation of the IR Spectrum: The IR spectrum provides a molecular fingerprint. The most telling feature for this compound is the sharp, intense absorption band characteristic of the C≡N triple bond stretch. This band typically appears in a relatively clean region of the spectrum, making it a highly reliable indicator of the nitrile functional group.[6] The C-H stretching vibrations of the long alkyl chain are also prominent.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkane) | 2850 - 2960 | Strong, Sharp |

| -C≡N stretch (nitrile) | 2240 - 2260 | Strong, Sharp |

| CH₂ bend (alkane) | 1460 - 1470 | Medium |

Data obtained from the NIST Chemistry WebBook and is consistent with established ranges for aliphatic nitriles.[2]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using a KBr pellet or as a melt between two salt plates (e.g., NaCl or KBr). For the melt technique, a small amount of sample is heated slightly above its melting point (43°C) and pressed between the plates to form a thin capillary film.[1][3]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plates or KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electron Ionization (EI) is a common method used for this type of molecule.

Interpretation of the Mass Spectrum: Upon electron ionization, this compound will form a molecular ion (M⁺˙), which can then undergo fragmentation. The molecular ion peak for C₁₉H₃₇N should be observed at an m/z of 279. The fragmentation of long-chain aliphatic compounds is typically characterized by a series of losses of alkyl fragments, resulting in a cluster of peaks separated by 14 Da (corresponding to CH₂ groups). The most abundant peaks (base peak) in the spectrum are often small, stable carbocations. For this compound, prominent peaks are expected at m/z values of 41, 43, and 57.[1]

Caption: Simplified fragmentation pathways for this compound in EI-MS.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 279 | [C₁₉H₃₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 57 | [C₄H₉]⁺ | Prominent Fragment |

| 43 | [C₃H₇]⁺ | Prominent Fragment |

| 41 | [C₃H₅]⁺ | Often a prominent fragment in aliphatic chains |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230°C.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy definitively identifies the nitrile functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The protocols and interpretations provided in this guide serve as a standardized approach for the analysis of this and similar long-chain aliphatic compounds, ensuring data of the highest quality and integrity for research and development applications.

References

-

This compound | CAS#:28623-46-3 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]

-

This compound | C19H37N | CID 98566 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Properties of this compound (CAS 28623-46-3). (n.d.). Cheméo. Retrieved from [Link]

-

This compound - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

This compound - SpectraBase. (n.d.). Wiley-VCH GmbH. Retrieved from [Link]

-

Bernstein, L. S., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Origins of Life and Evolution of the Biosphere. Available at: [Link]

Sources

- 1. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CAS#:28623-46-3 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectrabase.com [spectrabase.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Nonadecanenitrile in organic solvents

An In-Depth Technical Guide to the Solubility of Nonadecanenitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound (C₁₉H₃₇N) in organic solvents. This compound, a long-chain aliphatic nitrile, possesses a unique molecular structure with a long, nonpolar hydrocarbon tail and a highly polar nitrile functional group. This duality governs its solubility behavior, making solvent selection a critical parameter in its application across various fields, including organic synthesis, materials science, and drug development.

A thorough review of scientific literature reveals a notable scarcity of published quantitative solubility data for this compound. Consequently, this guide pivots from being a mere repository of data to a practical manual that empowers researchers to:

-

Understand the fundamental physicochemical principles dictating its solubility.

-

Employ theoretical models, such as Hansen Solubility Parameters (HSP), to predict suitable solvents.

-

Execute robust, field-proven experimental protocols for accurate thermodynamic solubility determination.

By synthesizing theoretical insights with detailed, actionable methodologies, this document serves as an essential resource for scientists and professionals working with this and similar long-chain functionalized compounds.

Introduction to this compound: Physicochemical Profile

A foundational understanding of this compound's properties is essential for interpreting its solubility. The molecule consists of an 18-carbon alkyl chain (octadecyl) attached to a cyano (-C≡N) group.

Key Properties:

-

Molecular Formula: C₁₉H₃₇N[1]

-

Appearance: White to off-white powder or crystalline solid.

-

Melting Point: Approximately 43°C.

-

Structure: A long, linear, nonpolar aliphatic tail with a terminal, highly polar nitrile head.

The dominant feature is the large, nonpolar alkyl chain, which suggests strong van der Waals (London dispersion) forces. The nitrile group, with its carbon-nitrogen triple bond and the high electronegativity of nitrogen, introduces a significant dipole moment, enabling strong dipole-dipole interactions.[4][5] This amphipathic character is the primary determinant of its solubility profile.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The long C₁₈H₃₇ alkyl chain of this compound is structurally similar to nonpolar solvents. Solubility is driven by favorable van der Waals interactions between the alkyl chain and the solvent molecules. The polar nitrile head may be less favorably accommodated, but the overall solubility is expected to be significant, particularly as temperature increases.[6]

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have a significant dipole moment that can interact favorably with the polar nitrile group of the solute. However, they are less adept at solvating the long, nonpolar alkyl chain. Moderate solubility can be expected.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. While the lone pair on the nitrile's nitrogen atom can act as a hydrogen bond acceptor with the solvent, the long alkyl chain disrupts the solvent's strong hydrogen bonds.[4] This disruption is energetically costly, generally leading to lower solubility compared to nonpolar solvents.

Predictive Model: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a powerful, semi-empirical method for predicting solubility by deconstructing a substance's cohesive energy into three components.[7]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding forces.

The core principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²

A smaller Ra value indicates a higher likelihood of solubility.

While experimentally derived HSP values for this compound are unavailable, they can be estimated. The long alkyl chain will contribute a high δD value, similar to long-chain alkanes. The nitrile group will contribute significantly to the δP value. The δH value is expected to be low but non-zero, as the nitrogen can act as a hydrogen bond acceptor.

Table 1: Estimated Hansen Solubility Parameters for this compound and Select Solvents

| Compound | CAS Number | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Est.) | 28623-46-3 | ~17.0 | ~7.0 | ~4.0 |

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

Note: Solvent HSP values are from established databases. This compound values are estimations based on its structure for illustrative purposes.

Based on these estimations, this compound would be predicted to have high solubility in solvents like toluene and moderate solubility in acetone, with lower solubility in highly polar or hydrogen-bonding solvents like ethanol.

Caption: Fig 1. Conceptual Model of Solute-Solvent Interactions

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of established chemical databases, including the IUPAC-NIST Solubility Database, and the broader scientific literature did not yield publicly available, experimentally determined quantitative solubility data (e.g., mole fraction, g/100mL) for this compound in common organic solvents.

The absence of such data underscores the importance of the predictive and experimental methodologies outlined in this guide. Researchers requiring precise solubility values for process design, formulation, or modeling must perform these measurements directly. The following section provides a robust protocol for this purpose.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the Shake-Flask Method is considered the gold standard.[3] This method measures the equilibrium (thermodynamic) solubility, which is crucial for understanding the stable state of a system, unlike kinetic solubility which can be influenced by supersaturation.[2]

Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of this compound solubility in a single organic solvent at a specified temperature.

Causality and Self-Validation: This protocol is designed to be self-validating. By ensuring an excess of the solid phase remains at equilibrium, we confirm that the solution is truly saturated. Analyzing samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached; the concentration should not change significantly between these points.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or sealed flasks with screw caps

-

Thermostatic shaker bath or incubator with agitation

-

Analytical balance (±0.1 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a thermogravimetric analyzer (TGA) for concentration analysis.

Step-by-Step Methodology:

-

Preparation:

-

Set the thermostatic shaker bath to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Allow it to stabilize.

-

Add an excess of solid this compound to several vials. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is ~100 mg of solute.

-

Accurately add a known volume or mass of the solvent to each vial (e.g., 5.00 mL).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker and begin agitation at a moderate speed. The agitation ensures efficient mixing and accelerates the approach to equilibrium.

-

Allow the mixture to equilibrate for at least 24 hours. For long-chain, waxy solids, 48 hours is recommended to ensure equilibrium is fully established.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to sit undisturbed in the bath for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Causality Note: It is critical not to disturb the solid phase to avoid aspirating undissolved particles, which would artificially inflate the measured solubility.

-

Immediately attach a 0.22 µm syringe filter and dispense the saturated solution into a clean, tared vial. The filter removes any remaining microscopic solid particles.

-

Accurately weigh the filtered saturated solution.

-

-

Concentration Analysis (Gravimetric Method):

-

This is the simplest method if the solvent is volatile and the solute is not.

-

Place the tared vial containing the known mass of saturated solution in a vacuum oven or a gentle stream of nitrogen at a temperature below the solute's melting point until the solvent has completely evaporated.

-

Weigh the vial again to determine the mass of the residual this compound.

-

Calculate the solubility in g/100g of solvent.

-

-

Concentration Analysis (GC-FID Method):

-

This method is preferred for its precision and ability to handle less volatile solvents.

-

Prepare a series of calibration standards of this compound in the pure solvent at known concentrations.

-

Take the accurately weighed filtered saturated solution and dilute it by a known factor with pure solvent to bring its concentration within the calibration range.

-

Analyze the calibration standards and the diluted sample by GC-FID.

-

Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample.

-

Back-calculate to find the concentration in the original saturated solution.

-

Caption: Fig 2. Experimental Workflow for Shake-Flask Solubility Determination

Logical Workflow for Solubility Assessment

For a compound like this compound where data is scarce, a systematic approach combining prediction and experimentation is most efficient. The following workflow guides a researcher from initial solvent screening to final data generation.

Caption: Fig 3. Logical Workflow for Assessing Solubility

Safety, Handling, and Disposal

While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. Based on GHS information for the compound and general knowledge of nitriles, the following precautions are advised:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

-

Hazards: May be harmful if swallowed.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

The solubility of this compound in organic solvents is a complex function of its unique amphipathic structure. Due to a lack of published quantitative data, a combined theoretical and experimental approach is mandatory for researchers requiring this information. Predictive tools like Hansen Solubility Parameters offer an invaluable method for initial solvent screening, significantly narrowing the experimental scope. The isothermal shake-flask method remains the definitive technique for generating accurate, thermodynamic solubility data. By following the logical workflows and detailed protocols within this guide, researchers can confidently and efficiently characterize the solubility of this compound, enabling progress in their specific applications.

References

- 1. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. This compound [webbook.nist.gov]

An In-Depth Technical Guide to Nonadecanenitrile (Octadecyl cyanide) for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of Nonadecanenitrile, a long-chain aliphatic nitrile also known by synonyms such as Octadecyl cyanide and 1-Cyanooctadecane.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, and key synthetic pathways. It offers field-proven, step-by-step protocols for its synthesis, purification, and analytical characterization, emphasizing the causality behind experimental choices. Furthermore, the guide explores the chemical reactivity of the nitrile functional group, its applications as a lipophilic building block in organic synthesis, and critical safety and handling information. The content is grounded in authoritative sources to ensure scientific integrity and provides practical insights for laboratory and industrial applications.

Chemical Identity and Nomenclature

This compound is a saturated fatty nitrile with a 19-carbon chain. Understanding its various identifiers is crucial for accurate literature searches and regulatory compliance.

Systematic Name: this compound[4] Common Synonyms: Octadecyl cyanide, n-Nonadecanonitrile, 1-Cyanooctadecane, Stearyl Cyanide.[1][2][3][5][6] CAS Number: 28623-46-3[1][2][4] Molecular Formula: C₁₉H₃₇N[1][2][4] Molecular Weight: 279.51 g/mol [3][4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing choices for purification and application.

| Property | Value | Source |

| Melting Point | 43 °C | [5][6][7] |

| Boiling Point | 369.5 °C at 760 mmHg | [5] |

| Density | 0.832 g/cm³ | [5] |

| Flash Point | 145.7 °C | [5] |

| LogP (Octanol/Water) | 7.16 | [5] |

| Molecular Formula | C₁₉H₃₇N | [1][2][4] |

| Molecular Weight | 279.51 g/mol | [3][4] |

Synthesis and Mechanistic Pathways

The synthesis of this compound can be approached through several established routes. The choice of method often depends on the starting material availability, desired scale, and tolerance of functional groups.

Overview of Common Nitrile Synthesis Routes

Long-chain nitriles are typically synthesized via nucleophilic substitution or oxidation of primary alcohols/amines.

Caption: Key synthetic routes to this compound.

Protocol 1: Synthesis via Nucleophilic Substitution of 1-Bromooctadecane

This is a classic and reliable laboratory-scale method based on the Sₙ2 reaction mechanism.[8] The primary alkyl halide is treated with a cyanide salt, extending the carbon chain by one.

Principle and Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) where the cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion from 1-bromooctadecane.[8] A polar aprotic solvent like DMSO is often used to solvate the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively free and highly reactive.[8] Because the mechanism is Sₙ2, it is most effective for primary alkyl halides.[8]

Detailed Step-by-Step Protocol:

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to ensure anhydrous conditions.

-

Reagent Addition: While stirring, slowly add a solution of 1-bromooctadecane (1.0 equivalent) in DMSO to the flask at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude this compound product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

In-process Controls and Validation:

-

TLC/GC Monitoring: Periodically sample the reaction mixture to check for the disappearance of the starting alkyl halide. A typical mobile phase for TLC could be Hexane:Ethyl Acetate (9:1).

-

Validation: The identity of the product should be confirmed post-purification using spectroscopic methods as detailed in Section 3.0.

Protocol 2: Ammoxidation of Alcohols

For larger-scale industrial synthesis, the direct ammoxidation of a primary alcohol is often more economical and environmentally benign.[9][10] This process converts the alcohol to the nitrile in a single step using ammonia and an oxidant, often over a heterogeneous catalyst.[11][12]

Principle and Rationale: The reaction involves a cascade of oxidation and condensation steps. The primary alcohol is first oxidized to an aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently oxidized to the nitrile.[11][12] This one-pot method avoids the use of toxic cyanide salts and halogenated intermediates.[13]

Generalized Methodology:

-

A mixture of Nonadecanol, a suitable catalyst (e.g., copper or iron-based), and aqueous ammonia is charged into a high-pressure reactor.[9][10]

-

The reactor is pressurized with air or pure oxygen.

-

The reaction is heated to a specified temperature (e.g., 120-180 °C) and stirred for several hours.

-

After the reaction, the catalyst is filtered off, and the product is isolated by extraction and distillation.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Identification

3.1.1 FTIR Spectroscopy: Infrared spectroscopy is a rapid and powerful tool for identifying the nitrile functional group.

-

Characteristic Peak: The C≡N triple bond stretch is observed as a sharp, intense absorption peak in the range of 2220-2260 cm⁻¹.[14][15] For saturated aliphatic nitriles like this compound, this peak typically appears around 2250 cm⁻¹.[14] Its unique position and intensity make it a highly reliable diagnostic peak.[14]

3.1.2 NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Protons on the carbon adjacent to the nitrile group (α-protons) are deshielded and typically appear in the 2.0-3.0 ppm region.[16] The long alkyl chain will show a large, complex signal in the 1.2-1.6 ppm region and a triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: The carbon of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range.[16][17] This region is relatively uncrowded, making the nitrile carbon signal easy to identify.[18]

Chromatographic Purity Assessment

3.2.1 GC-MS Protocol for Purity and Identification: Gas Chromatography-Mass Spectrometry is the definitive method for assessing purity and confirming molecular weight.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Interpreting Mass Spectra:

-

Molecular Ion (M⁺): The molecular ion peak for long-chain nitriles is often weak or absent.[19]

-

[M-1]⁺ Peak: A characteristic feature is often a small [M-1]⁺ peak resulting from the loss of an alpha-hydrogen.[19]

-

McLafferty Rearrangement: A prominent peak at m/z 41 can be observed due to the McLafferty rearrangement, although this is not unique to nitriles.[19]

-

m/z 97 Peak: A unique peak at m/z 97 is characteristic for straight-chain nitriles with seven or more carbons.[19]

Workflow for Quality Control

Caption: A self-validating workflow for this compound QC.

Chemical Reactivity and Applications

The nitrile group is a versatile functional group that serves as a precursor to other important functionalities, making this compound a valuable synthetic intermediate.

Key Reactions of the Nitrile Group

4.1.1 Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This transformation is fundamental in the synthesis of surfactants, corrosion inhibitors, and pharmaceutical intermediates.

-

Reagents: Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) in a solvent like diethyl ether or THF, or catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium, Platinum, or Raney Nickel).[20][21][22]

-

Rationale: LiAlH₄ is a powerful, non-selective reducing agent suitable for lab scale.[20] Catalytic hydrogenation is often preferred for industrial applications due to better safety and cost-effectiveness, though it may require elevated temperature and pressure.[20]

4.1.2 Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to form carboxylic acids (R-COOH), providing a method to synthesize Nonadecanoic acid.

-

Conditions: The reaction is typically performed by heating the nitrile under reflux with either a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH, KOH).[8][23][24][25]

-

Rationale: Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[8] Base-catalyzed hydrolysis initially forms a carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid.[8][24]

Logical Flow of Application Synthesis

Caption: Synthetic utility of this compound as an intermediate.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

| Hazard Information | Details | Source |

| GHS Pictogram | Warning | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a versatile long-chain aliphatic nitrile with significant utility as a chemical intermediate. Its synthesis is achievable through robust methods like nucleophilic substitution and ammoxidation. Proper analytical techniques, including FTIR, NMR, and GC-MS, are essential for ensuring its identity and purity. The reactivity of its nitrile group allows for conversion into valuable primary amines and carboxylic acids, which are precursors for a wide range of applications in material science and drug development. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this compound in their research and development endeavors.

References

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link] (URL is illustrative as the original is inaccessible)

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link] (URL is illustrative as the original is inaccessible)

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 28623-46-3). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemSrc. (2025, September 11). This compound (CAS#:28623-46-3). Retrieved from [Link]

-

Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link] (URL is illustrative)

-

ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]

-

ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra shown of NBR gloves particles analyzed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Ammoxidation of Unprotected Glycosides: A One‐Pot Conversion of Alcohols to Nitriles. Retrieved from [Link]

-

Platinum Tools. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 28623-46-3 | N-NONADECANONITRILE. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

-

Molbase. (n.d.). N-NONADECANENITRILE. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Decanenitrile (CAS 1975-78-6) - Chemical & Physical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

ResearchGate. (n.d.). The ammoxidation of alcohols to nitriles. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ChemRxiv. (n.d.). Ammoxidation of Unprotected Glycosides: A One-Pot Conversion of Alcohols to Nitriles. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Simple One-Pot Conversion of Alcohols into Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

-

YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link] (URL is illustrative)

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | CAS#:28623-46-3 | Chemsrc [chemsrc.com]

- 6. CAS NO. 28623-46-3 | N-NONADECANONITRILE | C19H37N [localpharmaguide.com]

- 7. 28623-46-3 CAS MSDS (N-NONADECANONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Ammoxidation of Unprotected Glycosides: A One‐Pot Conversion of Alcohols to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. GCMS Section 6.17 [people.whitman.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 23. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemguide.co.uk [chemguide.co.uk]

Navigating the Safety Landscape of Nonadecanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Nonadecanenitrile

This compound (C₁₉H₃₇N), also known as 1-cyanooctadecane or octadecyl cyanide, is a long-chain aliphatic nitrile.[1] Its unique molecular structure, featuring a long hydrocarbon tail and a polar nitrile group, lends it to potential applications in organic synthesis, serving as a precursor for amines, amides, and carboxylic acids. In the context of drug development, such long-chain compounds can be explored for their utility in lipid-based drug delivery systems or as hydrophobic building blocks in the synthesis of complex molecules.

This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of this compound in a laboratory setting. Given the limited specific toxicological data for this compound, this document synthesizes available information for this compound with established knowledge of the broader class of aliphatic nitriles to provide a thorough understanding of its potential hazards and the requisite safety protocols.

Hazard Identification and Classification

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

The primary identified hazard is acute oral toxicity.[1] However, the toxicological properties of this substance have not been fully investigated.[2] As with all chemicals with incomplete data, it should be handled with a high degree of caution.

The Underlying Threat: The Nitrile Functional Group

The toxicity of many aliphatic nitriles is linked to their in-vivo metabolism, which can liberate cyanide.[3][4] Cyanide is a potent inhibitor of cellular respiration.[3][4] While the rate of cyanide release varies among different aliphatic nitriles, this potential for systemic toxicity is a critical consideration for all compounds in this class.[3][4]

Exposure Controls and Personal Protection

Given the potential hazards, particularly the risk of cyanide liberation, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that could generate dust or aerosols, a certified chemical fume hood is required.

-

Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following are general recommendations:

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |

| Skin and Body Protection | A lab coat or chemical-resistant apron.[2] | Protects against incidental contact. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if engineering controls are insufficient or during emergency situations.[2] | Prevents inhalation of dust or aerosols. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimizing the risk of exposure and ensuring chemical stability.

Handling

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing dust or aerosols.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from heat, sparks, and open flames.[5]

-

Segregate from strong acids and oxidizing agents.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct responses to emergencies are critical. The following protocols are based on general best practices for chemical incidents and the specific hazards associated with nitriles.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately.[2][6] If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |

dot

Caption: Step-by-step spill response protocol.

Toxicology and Health Effects

As previously stated, specific toxicological data for this compound is limited. The information below is largely based on the known toxicology of aliphatic nitriles.

-

Acute Toxicity: Harmful if swallowed. [1]Ingestion may lead to symptoms consistent with cyanide poisoning, including headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact. [2]* Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation. [2]* Chronic Effects: The long-term health effects of this compound have not been investigated.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Containers: Use clearly labeled, sealed containers for waste collection.

-

Disposal Method: Engage a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Conclusion

This compound presents a moderate acute health hazard, with the primary concern being its potential to act as a source of cyanide in the body. A thorough understanding of its properties, adherence to stringent safety protocols, and preparedness for emergencies are essential for its safe use in research and development. The information and procedures outlined in this guide are intended to provide a solid foundation for the safe handling of this compound. However, it is imperative that all laboratory personnel receive training on these procedures and that a site-specific risk assessment is conducted before commencing any work with this compound.

References

-

Comparative toxicities of aliphatic nitriles. (n.d.). PubMed. [Link]

-

Relationships between toxicity and structure of aliphatic nitriles. (n.d.). PubMed. [Link]

-

This compound | CAS#:28623-46-3. (n.d.). Chemsrc. [Link]

-

This compound | C19H37N. (n.d.). PubChem. [Link]

-

Teratogenic effects of aliphatic nitriles. (n.d.). PubMed. [Link]

-

Structure-toxicity relationship of aliphatic nitriles. (n.d.). PubMed. [Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI. [Link]

-

Material Safety Data Sheet - Nonadecane, 99%. (n.d.). Cole-Parmer. [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. [Link]

-

Material Safety Data Sheet - Nonadecane. (2005, October 10). ScienceLab.com. [Link]

-

First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. [Link]

-

SAFETY DATA SHEET - Decanonitrile. (2025, September 9). Thermo Fisher Scientific. [Link]

-

Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

-

Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. [Link]

-

What to Do in a Chemical Emergency. (2024, April 10). CDC. [Link]

Sources

- 1. This compound | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. hmdb.ca [hmdb.ca]

Harnessing the Amphiphile: Potential Research Applications of Long-Chain Nitriles

An In-Depth Technical Guide

Introduction: The Unique Duality of Long-Chain Nitriles

In the vast landscape of organic chemistry, the nitrile functional group (–C≡N) is a cornerstone of synthesis, prized for its compact size, potent electron-withdrawing nature, and remarkable versatility.[1][2] When this functional group is appended to a long aliphatic chain (typically C12 or greater), the resulting molecule, a long-chain nitrile (LCN) or fatty nitrile, embodies a unique amphiphilic character. It possesses a strongly polar, linear head and a long, nonpolar, lipophilic tail. This duality is the source of a rich and diverse range of research applications, from the rational design of targeted pharmaceuticals to the formulation of advanced materials.

While the broader applications of nitriles in blockbuster drugs and polymers are well-documented, the specific potential of their long-chain counterparts remains a frontier rich with opportunity for researchers, chemists, and drug development professionals.[3] This guide provides an in-depth exploration of these applications, grounding theoretical potential in established chemical principles and providing actionable experimental frameworks.

Section 1: Pharmaceutical Research & Drug Development

The incorporation of a nitrile group into a drug candidate is a well-established strategy to modulate its pharmacological profile.[1] The addition of a long alkyl chain introduces a new dimension to this approach, primarily by manipulating lipophilicity, a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Modulating Pharmacokinetics with Lipophilic Scaffolds

The long alkyl tail of an LCN can significantly increase the lipophilicity of a molecule. This is a critical lever for drug designers aiming to enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. However, this must be balanced, as excessive lipophilicity can lead to poor solubility, nonspecific binding, and rapid metabolism. The nitrile group, with its strong dipole moment, provides a degree of polarity to offset the greasy nature of the alkyl chain, creating a finely tunable balance.[1][2]

Causality in Experimental Design: When designing a series of drug analogues, synthesizing homologues with varying chain lengths (e.g., C12, C14, C16) allows for a systematic investigation of the structure-activity relationship (SAR) and structure-property relationship. The optimal chain length will represent a "sweet spot" that maximizes target engagement while maintaining a favorable ADME profile.

Targeting Hydrophobic Pockets with Covalent Warheads

Many enzyme active sites and receptor binding pockets feature significant hydrophobic regions. The long alkyl chain of an LCN can serve as an "anchor," fitting snugly into these pockets through van der Waals interactions, thereby increasing binding affinity and selectivity.

More strategically, this anchoring effect can position the electrophilic nitrile group for covalent interaction with a nearby nucleophilic amino acid residue, such as cysteine or serine.[4] This transforms the molecule into a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[5] This approach has been successfully used in approved drugs for cancer and diabetes, and LCNs offer a novel scaffold for exploring this mechanism.[3][5]

Figure 1: Targeted Covalent Inhibition by a Long-Chain Nitrile.

Section 2: Bioactive Molecules & Chemical Probes

The structural similarity of LCNs to endogenous fatty acids and other lipids makes them fascinating candidates for bioactive molecules and tools for chemical biology.

Naturally Occurring LCNs and Antimicrobial Activity

Nature provides a compelling precedent for the biological activity of LCNs. Long-chain aliphatic nitriles have been isolated from cultures of Pseudomonas and Micromonospora bacteria.[6] These natural products have demonstrated significant antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus.[6] This discovery opens a promising avenue for the development of new antibiotics based on an LCN scaffold, a critical need in an era of growing antibiotic resistance.

Probes for Lipid Metabolism and Membrane Dynamics

The study of lipid metabolism and trafficking often relies on lipid analogues tagged with reporter groups like fluorophores or clickable handles (alkynes, azides).[7][8] LCNs offer a novel, minimally disruptive alternative for probing these systems.

-